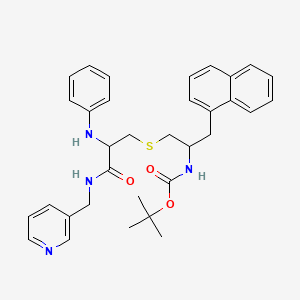
SSAO inhibitor-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSAO inhibitor-3 is a compound that inhibits semicarbazide-sensitive amine oxidase, an enzyme involved in the oxidative deamination of primary amines to aldehydes, hydrogen peroxide, and ammoniaThis compound has shown potential in treating various diseases, including atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis .
Méthodes De Préparation
The synthesis of SSAO inhibitor-3 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of morpholine and piperazine triazole class compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
SSAO inhibitor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative deamination of primary amines by this compound results in the formation of aldehydes, hydrogen peroxide, and ammonia .
Applications De Recherche Scientifique
SSAO inhibitor-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of semicarbazide-sensitive amine oxidase and its effects on various biochemical pathways. In biology, it is used to investigate the role of SSAO in inflammation, oxidative stress, and cell signaling. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis . In industry, this compound is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of SSAO inhibitor-3 involves the inhibition of semicarbazide-sensitive amine oxidase, which prevents the oxidative deamination of primary amines. This inhibition reduces the production of reactive oxygen species, such as hydrogen peroxide, and decreases inflammation and oxidative stress. This compound targets the enzyme’s active site, binding to the copper-containing cofactor and preventing the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
SSAO inhibitor-3 is unique in its high selectivity and potency for inhibiting semicarbazide-sensitive amine oxidase. Similar compounds include other SSAO inhibitors, such as PXS-4728A and PXS-5131, which also target the enzyme but may have different selectivity and potency profiles . This compound has shown superior efficacy in reducing inflammation and oxidative stress compared to other inhibitors, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C15H23FN4O3 |
|---|---|
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23FN4O3/c1-22-11-15(21)2-4-20(5-3-15)14-18-8-13(9-19-14)23-10-12(6-16)7-17/h6,8-9,21H,2-5,7,10-11,17H2,1H3/b12-6+ |
Clé InChI |
GZDSVUQUHKADHK-WUXMJOGZSA-N |
SMILES isomérique |
COCC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
SMILES canonique |
COCC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


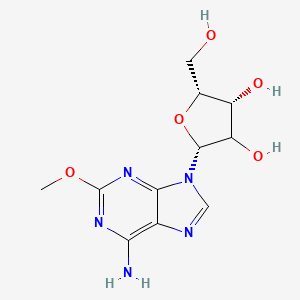
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



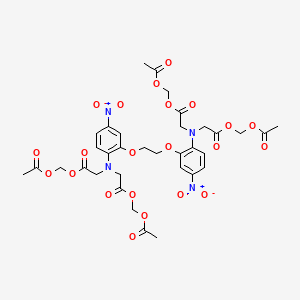
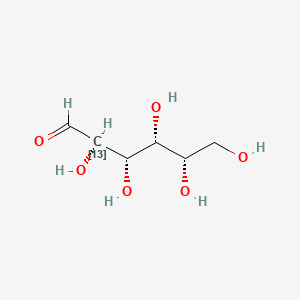

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

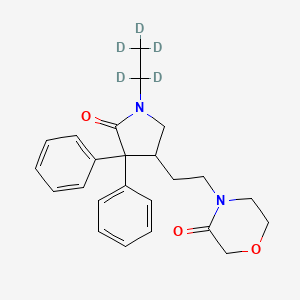
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
